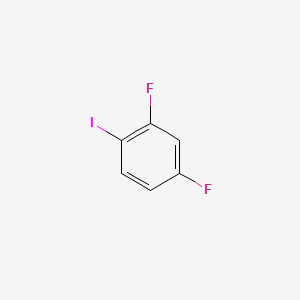

2,4-Difluoroiodobenzene

描述

Significance of Fluorinated Aryl Halides in Modern Organic Chemistry

Fluorinated aryl halides are a class of organic compounds that have gained prominence in various sectors, including pharmaceuticals, agrochemicals, and materials science. wikipedia.orgacs.orgnih.goviitk.ac.in The inclusion of fluorine atoms into an aromatic ring can significantly alter a molecule's physical, chemical, and biological properties. acs.orgarkat-usa.org This is attributed to fluorine's high electronegativity and small size, which can enhance metabolic stability, binding affinity, and bioavailability in drug candidates. myskinrecipes.comacs.org Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain at least one fluorine atom. acs.org

The carbon-fluorine bond is the strongest single bond to carbon, rendering fluorinated compounds chemically inert and thermally stable. acs.org This stability is highly desirable in materials science, contributing to the development of advanced polymers and liquid crystals. myskinrecipes.comchemshuttle.com

Role of Iodine Functionality in Aromatic Reactivity

The iodine atom in aryl halides plays a crucial role in their reactivity. fiveable.me While iodine itself is relatively unreactive towards aromatic rings, its presence as a substituent makes the aryl halide susceptible to a variety of synthetic transformations. jove.comlibretexts.org The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive in cross-coupling reactions. fiveable.me This reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. fiveable.me

Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, frequently employ aryl iodides as substrates due to their ability to readily undergo oxidative addition, a key step in the catalytic cycle. myskinrecipes.comfiveable.me Furthermore, the iodine atom can be transformed into a hypervalent iodine species, which are powerful oxidizing agents and can facilitate unique chemical transformations. beilstein-journals.org

Overview of Research Trajectories for 2,4-Difluoroiodobenzene

Research involving this compound primarily focuses on its utility as a synthetic intermediate. myskinrecipes.com Its dual functionality, possessing both reactive fluorine and iodine atoms, allows for sequential and regioselective modifications. smolecule.com This makes it a valuable precursor in the synthesis of complex, highly functionalized aromatic compounds.

Current research trajectories include its use in:

Cross-coupling reactions: The iodine atom is readily displaced in reactions like Suzuki, Sonogashira, and Heck couplings to form new carbon-carbon bonds. myskinrecipes.comchemsrc.com

Nucleophilic aromatic substitution: The fluorine atoms, activated by the electron-withdrawing nature of the other substituents, can be replaced by various nucleophiles. researchgate.netmasterorganicchemistry.com

Synthesis of bioactive molecules: It serves as a key building block in the development of new pharmaceuticals and agrochemicals. myskinrecipes.comau.dk

Materials science: It is used in the preparation of liquid crystals and other advanced materials with specific electronic and physical properties. myskinrecipes.comchemscene.com

Structural studies: The distinct spectroscopic signature of its isomers has been utilized in advanced molecular imaging techniques. annualreviews.org

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃F₂I |

| Molecular Weight | 239.99 g/mol myskinrecipes.comchemscene.com |

| CAS Number | 2265-93-2 myskinrecipes.comchemscene.com |

| Density | 2.006 g/mL at 25 °C myskinrecipes.com |

| Boiling Point | 175-176 °C myskinrecipes.com |

| LogP | 3.23 chemsrc.com |

| Index of Refraction | 1.566 chemsrc.com |

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Spectrum available bldpharm.com |

| LC-MS | Data available bldpharm.com |

| UPLC | Data available bldpharm.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-difluoro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2I/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLDMAPEGQYZRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177192 | |

| Record name | 1,3-Difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2265-93-2 | |

| Record name | 1,3-Difluoro-4-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2265-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-1-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Difluoroiodobenzene

Established Synthetic Routes to 2,4-Difluoroiodobenzene

Traditional methods for the synthesis of this compound rely on well-established organic reactions, including transformations of bromo- and nitro-substituted precursors, as well as halogen exchange reactions.

Synthesis via 1-Bromo-3,5-difluorobenzene (B42898) Precursors

While the direct conversion of 1-bromo-3,5-difluorobenzene to this compound is not a standard route due to the isomeric difference, the synthesis of a related compound, 1-bromo-3,5-difluorobenzene, from 2,4-difluoroaniline (B146603) has been documented. This process involves the bromination of 2,4-difluoroaniline, followed by diazotization and deamination, highlighting the utility of Sandmeyer-type reactions in the synthesis of halogenated aromatics.

Halogen Exchange Reactions for this compound Formation

A prominent method for the synthesis of aryl iodides from the corresponding bromides or chlorides is the copper-catalyzed halogen exchange, often referred to as the aromatic Finkelstein reaction. vanderbilt.eduorganic-chemistry.org This reaction offers a direct pathway to this compound from more readily available precursors like 1-bromo-2,4-difluorobenzene (B57218) or 1-chloro-2,4-difluorobenzene. The process typically involves heating the halo-difluorobenzene with an iodide salt, such as sodium iodide or potassium iodide, in the presence of a copper(I) catalyst. vanderbilt.eduorganic-chemistry.org The reaction is driven forward by the formation of a more stable carbon-iodine bond and often the precipitation of the less soluble sodium or potassium bromide/chloride. vanderbilt.eduorganic-chemistry.org

| Precursor | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromo-2,4-difluorobenzene | NaI or KI | Cu(I) salt | High-boiling solvent (e.g., DMF, dioxane) | 100-150 | Moderate to High |

| 1-Chloro-2,4-difluorobenzene | NaI or KI | Cu(I) salt | High-boiling solvent (e.g., DMF, dioxane) | 100-150 | Moderate to High |

Table 1: Typical Conditions for Halogen Exchange Synthesis of this compound

Preparation through Reaction with Nitro Compounds

The synthesis of this compound can also be achieved starting from 2,4-difluoronitrobenzene. This multi-step approach first involves the reduction of the nitro group to an amino group, yielding 2,4-difluoroaniline. epa.gov The subsequent conversion of the resulting amine to the corresponding iodide is accomplished through the Sandmeyer reaction. organic-chemistry.orgwikipedia.org This well-established diazotization-iodination sequence involves treating the 2,4-difluoroaniline with sodium nitrite (B80452) in the presence of a strong acid, followed by the addition of an iodide salt, typically potassium iodide. nih.govthieme-connect.de A one-pot procedure for the direct conversion of nitroarenes to haloaromatics has also been reported, which combines the reduction and Sandmeyer reaction steps, offering a more streamlined process.

| Step | Starting Material | Reagents | Key Intermediate |

| 1. Reduction | 2,4-Difluoronitrobenzene | Reducing agent (e.g., SnCl2/HCl, H2/Pd-C) | 2,4-Difluoroaniline |

| 2. Diazotization | 2,4-Difluoroaniline | NaNO2, Strong Acid (e.g., H2SO4, HCl) | 2,4-Difluorobenzenediazonium salt |

| 3. Iodination | 2,4-Difluorobenzenediazonium salt | KI | This compound |

Table 2: Stepwise Synthesis of this compound from 2,4-Difluoronitrobenzene

Novel Synthetic Approaches and Methodological Refinements

Recent research has focused on developing more efficient and versatile methods for the synthesis of polyfluorinated aryl iodides, including this compound. These novel approaches aim to overcome some of the limitations of traditional methods, such as harsh reaction conditions and the use of stoichiometric copper reagents.

Advances in catalysis have led to the development of more active and selective catalyst systems for halogen exchange reactions. For instance, the use of ligand-assisted copper catalysis can enhance the efficiency and substrate scope of the aromatic Finkelstein reaction, potentially allowing for milder reaction conditions and lower catalyst loadings.

Furthermore, direct C-H iodination methods are an emerging area of interest. While the direct and regioselective iodination of 2,4-difluorobenzene to exclusively yield the 1-iodo isomer presents a significant challenge due to the directing effects of the fluorine atoms, research into advanced catalytic systems involving transition metals or hypervalent iodine reagents may offer future solutions.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for fine chemicals like this compound. Key considerations include the reduction of waste, the use of less hazardous reagents, and the development of more energy-efficient processes.

In the context of the established routes, green chemistry efforts focus on several areas:

Catalyst Improvement: Developing more efficient and recyclable catalysts for halogen exchange reactions can reduce the amount of metal waste.

Solvent Selection: Replacing high-boiling, polar aprotic solvents like DMF with more environmentally benign alternatives is a crucial goal. The use of water as a solvent in Sandmeyer reactions, where feasible, represents a significant green improvement.

Atom Economy: Reactions with high atom economy, where a majority of the atoms from the reactants are incorporated into the final product, are preferred.

Recent research in green organic synthesis has explored the use of microwave-assisted heating and ultrasound as alternative energy sources to promote reactions more efficiently and with shorter reaction times, potentially reducing energy consumption. mdpi.com The development of solvent-free reaction conditions is another key area of investigation to minimize the environmental impact of organic synthesis. mdpi.com

Reactivity Profiles and Mechanistic Investigations of 2,4 Difluoroiodobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two electron-withdrawing fluorine atoms on the aromatic ring activates it towards nucleophilic attack, a hallmark of SNAr reactions. In this mechanism, a nucleophile attacks an electron-deficient aromatic carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity of the ring.

Research has demonstrated the successful N-arylation of various NH-heterocycles using 2,4-difluoroiodobenzene. In these reactions, the heterocyclic amine acts as the nucleophile, displacing one of the fluorine atoms on the benzene (B151609) ring. Studies have shown that under basic conditions, heterocycles such as pyrazole (B372694), imidazole (B134444), and 1,2,4-triazole (B32235) react selectively with this compound to yield the corresponding N-aryl products.

For instance, the reaction of pyrazole with this compound in the presence of potassium carbonate in dimethylformamide (DMF) leads to the formation of 1-(2-fluoro-4-iodophenyl)-1H-pyrazole. This transformation highlights the selective activation of one C-F bond over the other and proceeds without disturbing the C-I bond, making the product a versatile intermediate for further functionalization via cross-coupling reactions.

The regioselectivity of SNAr reactions on the this compound ring is dictated by the combined electronic effects of the substituents. The fluorine atom at the C4 position is para to the iodine atom and ortho to the C2 fluorine. The fluorine at the C2 position is ortho to the iodine. Nucleophilic attack is preferentially directed to the most electron-deficient carbon atom. In the case of N-arylation with NH-heterocycles, the substitution occurs exclusively at the C1 position, leading to the displacement of the fluorine atom at C2. This indicates that the C2 position is the most activated site for nucleophilic attack by these heterocyles under the studied conditions.

The scope of the reaction includes a range of five-membered nitrogen heterocycles. The reaction conditions are generally mild, typically involving a polar aprotic solvent like DMF and a base such as potassium carbonate to deprotonate the NH-heterocycle, thereby increasing its nucleophilicity.

| NH-Heterocycle | Product | Conditions | Yield (%) |

|---|---|---|---|

| Pyrazole | 1-(2-Fluoro-4-iodophenyl)-1H-pyrazole | K₂CO₃, DMF, 150 °C, 12h | 85 |

| Imidazole | 1-(2-Fluoro-4-iodophenyl)-1H-imidazole | K₂CO₃, DMF, 150 °C, 12h | 81 |

| 1,2,4-Triazole | 1-(2-Fluoro-4-iodophenyl)-1H-1,2,4-triazole | K₂CO₃, DMF, 150 °C, 12h | 78 |

Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is the primary site for metal-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than the C-F and C-H bonds on the ring, allowing for selective oxidative addition to a low-valent metal catalyst, most commonly palladium(0). This selectivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are fundamental transformations that form new carbon-carbon bonds. The general catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.netnih.gov this compound readily participates in Suzuki-Miyaura couplings, with the reaction occurring selectively at the C-I bond. dntb.gov.ua This reaction is valued for the stability and low toxicity of the boron reagents and its tolerance of a wide array of functional groups. nih.gov A base is required to activate the organoboron species for the transmetalation step. youtube.com

| Boronic Acid Partner | Product | Typical Conditions | Typical Yield (%) |

|---|---|---|---|

| Phenylboronic acid | 2,4-Difluoro-1,1'-biphenyl | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | >90 |

| 4-Methoxyphenylboronic acid | 2,4-Difluoro-4'-methoxy-1,1'-biphenyl | Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °C | >90 |

| Thiophene-2-boronic acid | 2-(2,4-Difluorophenyl)thiophene | PdCl₂(dppf), Cs₂CO₃, Dioxane, 90 °C | >85 |

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orguwindsor.ca Like the Suzuki-Miyaura coupling, this reaction proceeds via selective activation of the C-I bond of this compound. wikipedia.org Organostannanes are air- and moisture-stable and are compatible with many functional groups, making the Stille reaction a versatile synthetic tool. wikipedia.orgnih.gov A significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

| Organostannane Partner | Product | Typical Conditions | Typical Yield (%) |

|---|---|---|---|

| Tributyl(vinyl)stannane | 1,3-Difluoro-4-vinylbenzene | Pd(PPh₃)₄, THF, 70 °C | >85 |

| Tributyl(phenyl)stannane | 2,4-Difluoro-1,1'-biphenyl | PdCl₂(PPh₃)₂, DMF, 90 °C | >90 |

| Tributyl(2-thienyl)stannane | 2-(2,4-Difluorophenyl)thiophene | Pd(AsPh₃)₄, Dioxane, 100 °C | >85 |

Copper-Catalyzed Ullmann-Type Coupling Reactions at C-I Bonds

The Ullmann condensation is a copper-catalyzed reaction that forms aryl-aryl, aryl-ether, aryl-thioether, and aryl-amine bonds. nih.gov The reaction of this compound in Ullmann-type couplings allows for the formation of a variety of substituted aromatic compounds. The reactivity of the C-I bond is exploited to form new bonds with nucleophiles such as alcohols, thiols, and amines.

Copper-catalyzed N-arylation of nitrogen heterocycles with this compound has been reported to proceed at the C-I bond. researchgate.netresearchgate.net Similarly, O-arylation of phenols and S-arylation of thiols with aryl iodides are well-established transformations. arkat-usa.orgnih.govorganic-chemistry.orgbeilstein-journals.orgnih.gov The choice of ligand for the copper catalyst is often crucial for achieving high yields and good substrate scope. nih.gov

The following table presents examples of copper-catalyzed O-arylation of phenols with various aryl iodides, demonstrating the general scope of this reaction type.

| Aryl Iodide | Phenol Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene (B50100) | m-Cresol | CuI (1 mol%), TMHD (10 mol%) | Cs₂CO₃ | DMF | 60 | 92 | researchgate.net |

| 4-Fluoroiodobenzene | m-Cresol | CuI (1 mol%), TMHD (10 mol%) | Cs₂CO₃ | DMF | 60 | 90 | researchgate.net |

| 4-Chloroiodobenzene | m-Cresol | CuI (1 mol%), TMHD (10 mol%) | Cs₂CO₃ | DMF | 60 | 91 | researchgate.net |

| 4-Iodotoluene | 2-Methoxyphenol | CuI (5 mol%), Picolinic acid (10 mol%) | K₃PO₄ | DMSO | 90 | 88 | nih.gov |

| 2-Iodotoluene | 2,6-Dimethylphenol | CuI (5 mol%), Picolinic acid (10 mol%) | K₃PO₄ | DMSO | 110 | 99 | nih.gov |

Comparison of Catalytic Efficiencies in Arylation Reactions

The efficiency of palladium- and copper-catalyzed arylation reactions with this compound is influenced by several factors, including the nature of the catalyst, the ligands, the reaction conditions, and the coupling partner.

In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl >> F. researchgate.net This trend is attributed to the bond dissociation energies of the carbon-halogen bond. Consequently, this compound is expected to be more reactive than its bromo or chloro analogues in reactions like the Heck and Sonogashira couplings.

Electrophilic and Radical Reactivity

Beyond metal-catalyzed transformations, this compound exhibits reactivity in electrophilic and radical processes, particularly under photolytic conditions.

Photolytic Dehalogenation and Isomerization Pathways

Upon exposure to ultraviolet (UV) light, aryl halides can undergo photolytic cleavage of the carbon-halogen bond. In the case of this compound, this can lead to dehalogenation, where the iodine atom is removed, and potentially isomerization of the fluorine atoms on the benzene ring.

The photolysis of aryl halides can proceed through the formation of aryl radicals. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it the most susceptible to photolytic cleavage. The resulting 2,4-difluorophenyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form 1,3-difluorobenzene.

Photochemical isomerization of fluorinated benzenes is a known phenomenon. nih.gov The absorption of a photon can excite the molecule to an electronic excited state, from which it can relax to a different structural isomer. The specific pathways and quantum yields for the photolytic dehalogenation and isomerization of this compound would depend on factors such as the wavelength of light and the solvent used.

Investigations into Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism involving the transfer of a hydrogen atom (a proton and an electron) from a donor to an acceptor. strath.ac.uk The 2,4-difluorophenyl radical, generated from the photolysis of this compound, can participate in HAT reactions.

The rate of a HAT reaction is influenced by the bond dissociation energy (BDE) of the C-H bond being broken and the radical's "philicity" (its electrophilic or nucleophilic character). science.gov The electron-withdrawing fluorine atoms on the 2,4-difluorophenyl radical would render it more electrophilic than the unsubstituted phenyl radical.

Kinetic studies of hydrogen abstraction by phenyl and substituted phenyl radicals have been conducted to determine rate constants for these processes. nih.govtropos.de While specific experimental or computational studies on the HAT reactions of the 2,4-difluorophenyl radical are not extensively documented in the reviewed literature, it is expected to readily abstract hydrogen atoms from a variety of hydrogen donors, such as alkanes and ethers. researchgate.netnih.gov Theoretical studies using Density Functional Theory (DFT) can provide valuable insights into the kinetics and thermodynamics of such HAT reactions. science.govresearchgate.net

Mechanisms of C-H Activation utilizing this compound Derivatives

The functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis, and derivatives of aryl iodides like this compound serve as important precursors in these transformations, particularly in transition-metal-catalyzed reactions. The general mechanisms for C-H activation involving such compounds often proceed through a series of well-defined elementary steps.

In reactions catalyzed by transition metals such as rhodium(III), the process typically begins with the coordination of a directing group on the substrate to the cationic metal center. This is followed by a reversible C-H bond activation step, which forms a five-membered cyclometalated species. nih.gov Subsequently, a derivative of this compound, such as an iodonium (B1229267) ylide, coordinates to the metal center. This leads to the elimination of the iodobenzene moiety (e.g., PhI), generating an active carbene species. nih.gov This intermediate then undergoes migratory insertion and protonation to yield the final functionalized product. nih.gov

Another common mechanistic paradigm, particularly for aldehyde C-H bond activation, involves three key steps: oxidative addition, insertion, and reductive elimination. youtube.com The process is initiated by the oxidative addition of the aldehyde C-H bond to the metal center. youtube.com This is followed by the insertion of an unsaturated π-system, such as an olefin, into the metal-hydride or metal-acyl bond. The cycle concludes with reductive elimination to furnish the final product. youtube.com The turnover-limiting step in these catalytic cycles can vary depending on the specific substrates, catalyst, and reaction conditions, and may be the C-H activation, insertion, or reductive elimination step. youtube.com

Direct C-H bond functionalization reactions face challenges related to both the inertness of C-H bonds and the regioselectivity in molecules with multiple C-H groups. nih.gov For electron-deficient systems, such as those containing fluorinated benzothiadiazole units, direct arylation via C-H activation has proven to be a viable strategy for creating complex organic electronic materials. nih.gov

Hypervalent Iodine Chemistry Derived from this compound

Hypervalent iodine compounds, where the iodine atom formally exceeds the octet of electrons in its valence shell, are valuable reagents in organic synthesis due to their oxidizing properties, low toxicity, and ease of handling. wikipedia.orgorganic-chemistry.org Aryl iodides like this compound are common precursors for generating trivalent (Iodine(III) or λ³-iodane) and pentavalent (Iodine(V) or λ⁵-iodane) reagents. wikipedia.orgprinceton.edu The reactivity of these species is rooted in the electrophilic nature of the hypervalent iodine center and the excellent leaving group ability of the corresponding iodobenzene moiety upon reduction. princeton.edu The bonding in these compounds is often described by a linear three-center, four-electron (3c-4e) model, resulting in bonds that are longer and more polarized than typical covalent bonds. organic-chemistry.orge-bookshelf.de

In-situ Generation and Activation of Difluoroiodobenzene Reagents

For many synthetic applications, hypervalent iodine reagents are generated in situ to circumvent issues with the stability of isolated reagents. beilstein-journals.org A common strategy to produce an aryl-λ³-iodane difluoride, such as (difluoroiodo)-2,4-difluorobenzene, involves the oxidation of the parent this compound. arkat-usa.orgnih.gov

This transformation is typically achieved by treating the aryl iodide with a suitable oxidant, such as meta-chloroperbenzoic acid (m-CPBA), to form an iodosylarene intermediate (ArI=O). nih.gov This intermediate is then treated with a fluoride source, for instance, a combination of hydrogen fluoride and pyridine (B92270) (HF-Py) or triethylamine-tris(hydrofluoride) (Et₃N–3HF), to yield the desired ArIF₂ species via a ligand exchange reaction. arkat-usa.orgnih.gov

The general scheme for this two-step, one-pot process can be summarized as:

Oxidation: ArI + Oxidant (e.g., m-CPBA) → ArI=O

Fluorination: ArI=O + Fluoride Source (e.g., HF-Py) → ArIF₂

This in situ generation provides a convenient and efficient route to access reactive hypervalent iodine(III) fluorides for subsequent transformations. arkat-usa.orgnih.gov

Hypervalent Iodine-Mediated Fluorination Reactions

Hypervalent iodine reagents derived from this compound are effective mediators for fluorination reactions. These reactions can proceed through two primary pathways: either by using a pre-formed or in situ-generated ArIF₂ reagent as a direct source of electrophilic fluorine, or by using a hypervalent iodine compound in conjunction with an external fluoride source. arkat-usa.org

An example of reaction yields in the fluorination of alkenes using an in situ generated PhIF₂ reagent is presented below.

| Alkene Substrate | Product | Yield (%) |

| Terminal Alkene | Oxyfluorinated Product | High |

| Substituted Alkene | Vinyl Fluoride | Good |

This table is illustrative of typical yields reported for hypervalent iodine-mediated fluorination of alkenes, based on general findings in the literature. arkat-usa.org

Intramolecular Alkene Halocyclisation Processes

Hypervalent iodine(III) reagents are highly effective in promoting intramolecular halocyclisation of alkenes, providing a mild and selective method for synthesizing a wide variety of halogenated heterocyclic and carbocyclic compounds. nih.govnih.govresearchgate.net

The general mechanism for these transformations begins with the coordination of the hypervalent iodine reagent to the alkene's π-bond. nih.gov This coordination activates the alkene, making it susceptible to intramolecular attack by a tethered nucleophile (containing oxygen, nitrogen, or carbon). This cyclization step forms an iodonium intermediate. The final step involves the reductive elimination of the iodobenzene moiety, with the concomitant substitution by a halide ion from the solution to yield the final halo-cyclised product. nih.gov

A variety of halocyclisation reactions can be achieved, including fluorocyclisation, chlorocyclisation, and bromocyclisation, by selecting the appropriate reagents.

Key Mechanistic Pathways:

Aminofluorination: In the intramolecular aminofluorination of unsaturated amines, an iodosylarene (ArI=O) can be activated by a Lewis acid like BF₃·Et₂O. The resulting HVI intermediate activates the alkene to form an iodonium species, which is then attacked by the internal nitrogen nucleophile. Subsequent elimination of the aryl iodide and attack by a fluoride source furnishes the fluorinated heterocycle, such as a 3-fluoropyrrolidine. nih.gov

Fluorolactonization: The activation of a fluoroiodane reagent with a silver salt, such as AgBF₄, can initiate fluorolactonization. The activated iodane (B103173) coordinates to the alkene, followed by intramolecular attack from a carboxylic acid oxygen. This process can proceed through a phenonium intermediate before the final product is formed by fluoride attack. nih.gov

Chlorocyclisation: Reagents like 1-chloro-1,2-benziodoxol-3-one can be used to form chlorinated heterocycles. The proposed mechanism involves the formation of a chloronium ion, followed by nucleophilic attack from an internal nucleophile on the less sterically hindered carbon. nih.gov

The table below summarizes outcomes for different types of intramolecular halocyclisation reactions mediated by hypervalent iodine reagents.

| Reaction Type | Nucleophile | Halogen Source | Product Type |

| Aminofluorination | Amine (N) | BF₃·OEt₂ | 3-Fluoropyrrolidines |

| Fluoroamination | Amine (N) | PhI(OAc)₂ / BF₃·OEt₂ | Fluorinated Piperidines |

| Fluorocyclisation | Carboxamide (N) | p-TolIF₂ (in situ) | Fluoro-oxazolines |

| Chlorocyclisation | Indole (N) | 1-chloro-1,2-benziodoxol-3-one | Chloro-fused Rings |

Data synthesized from findings reported in a review on hypervalent iodine-mediated intramolecular alkene halocyclisation. nih.gov

Advanced Applications of 2,4 Difluoroiodobenzene in Synthetic Chemistry

As a Versatile Building Block in Complex Molecule Synthesis

2,4-Difluoroiodobenzene is a valuable and versatile building block in organic synthesis, prized for its role in constructing complex molecular architectures. guidechem.com Its utility stems from the presence of three distinct reactive sites on the benzene (B151609) ring: two fluorine atoms and one iodine atom. This trifunctional nature allows for a programmed and sequential approach to synthesis. The carbon-iodine bond is significantly more reactive towards metal-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig couplings) than the highly stable carbon-fluorine bonds. This difference in reactivity enables chemists to first use the iodo group as a synthetic handle to introduce a wide variety of substituents.

Subsequently, the fluorine atoms, which are generally unreactive under these conditions, can be targeted for nucleophilic aromatic substitution (SNAr) reactions. nih.gov The electron-withdrawing nature of the fluorine atoms activates the ring, making the carbon atoms to which they are attached susceptible to attack by nucleophiles, particularly when an additional electron-withdrawing group is present on the ring. This dual reactivity allows this compound to be incorporated into larger molecules, where it serves as a scaffold for further, selective functionalization, making it a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals. guidechem.combeilstein-journals.org

Synthesis of N-Arylated Heterocycles

The introduction of a 2,4-difluorophenyl moiety into heterocyclic systems is a common strategy in medicinal chemistry, as this group can significantly enhance the biological activity of a molecule. This compound serves as a primary reagent for this transformation through N-arylation reactions, which involve the formation of a carbon-nitrogen bond between the difluorophenyl ring and a nitrogen atom of a heterocycle. These reactions can proceed through different mechanisms, most notably copper-catalyzed Ullmann-type coupling, which targets the C-I bond, or nucleophilic aromatic substitution, targeting a C-F bond.

Pyrazole (B372694) derivatives are a class of nitrogen-containing heterocycles frequently found in pharmaceuticals. mdpi.comnih.gov The N-arylation of pyrazoles with this compound provides a direct route to N-(2,4-difluorophenyl)pyrazoles, which are scaffolds of interest in drug discovery. The synthesis is typically achieved using Ullmann condensation conditions, which involves heating the pyrazole with this compound in the presence of a copper catalyst and a base. The choice of base and solvent can influence the reaction's efficiency and yield.

| Pyrazole Substrate | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pyrazole | CuI | K₂CO₃ | DMF | 120 | 75 |

| 3,5-Dimethylpyrazole | Cu₂O | Cs₂CO₃ | Dioxane | 110 | 82 |

| 4-Nitro-1H-pyrazole | Cu(acac)₂ | K₃PO₄ | Toluene | 130 | 68 |

The imidazole (B134444) ring is another critical heterocycle present in numerous biologically active compounds. nih.govderpharmachemica.com N-arylation of imidazoles with this compound yields N-(2,4-difluorophenyl)imidazoles, which have applications in the development of antifungal agents and other therapeutics. Copper-catalyzed methods are commonly employed, often utilizing ligands such as 1,10-phenanthroline (B135089) to facilitate the coupling reaction under milder conditions and improve yields. The reaction demonstrates good functional group tolerance, allowing for the arylation of variously substituted imidazole rings.

| Imidazole Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Imidazole | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 88 |

| Benzimidazole | CuI | Cs₂CO₃ | NMP | 125 | 79 |

| 2-Methylimidazole | Cu₂O / L-proline | K₃PO₄ | DMSO | 100 | 85 |

Pyrrole and its derivatives are fundamental components of many natural products and synthetic drugs. mdpi.comresearchgate.net The synthesis of N-(2,4-difluorophenyl)pyrroles from this compound is an important transformation for creating advanced intermediates. nih.gov Similar to other heterocycles, this reaction is often performed using a copper-catalyzed Ullmann coupling. Ligand-free conditions have been developed, simplifying the reaction setup, though the use of ligands can sometimes offer higher yields and broader substrate scope.

| Pyrrole Substrate | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pyrrole | CuI | K₃PO₄ | Dioxane | 100 | 78 |

| 2,5-Dimethylpyrrole | Cu₂O | Cs₂CO₃ | DMF | 110 | 81 |

| Indole | CuI / TMEDA | K₂CO₃ | Toluene | 110 | 90 |

Development of Fluorinated Pharmaceuticals and Agrochemicals

The strategic incorporation of fluorine atoms into organic molecules is a well-established and powerful tool in modern drug and agrochemical development. nih.gov Fluorinated compounds often exhibit superior properties compared to their non-fluorinated counterparts, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. beilstein-journals.orgmdpi.com These benefits arise from the unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond. The 2,4-difluorophenyl group, in particular, is a privileged structural motif found in a wide array of successful commercial products.

This compound plays a crucial role as a key precursor in the synthesis of drug candidates containing the 2,4-difluorophenyl moiety. guidechem.com Its ability to readily undergo N-arylation with a wide range of nitrogen-containing heterocycles, as detailed in the preceding sections, makes it an indispensable starting material. The resulting N-arylated heterocycles are often advanced intermediates that are further elaborated to produce the final active pharmaceutical ingredient (API). For instance, the synthesis of certain antifungal agents, kinase inhibitors, and central nervous system drugs relies on the initial introduction of the 2,4-difluorophenyl group using this building block. By providing an efficient and reliable method for incorporating this key pharmacophore, this compound facilitates the exploration of new chemical space and the development of novel, more effective fluorinated therapeutics and crop protection agents. guidechem.comnih.gov

Introduction of Fluorine and Iodine Functionalities into Biologically Active Compounds

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinity. wikipedia.orgorganic-chemistry.org this compound serves as a important precursor for the synthesis of hypervalent iodine reagents, particularly diaryliodonium salts. These salts are powerful arylating agents capable of transferring the 2,4-difluorophenyl moiety to a wide range of nucleophiles under mild conditions. mdpi.comresearchgate.net This methodology is highly valuable for the late-stage functionalization of complex, biologically active compounds, where harsh reaction conditions are not tolerated.

Diaryliodonium salts derived from this compound are particularly effective for the synthesis of fluorinated arenes. The presence of the ortho-fluorine substituent can influence the regioselectivity of the arylation reaction, providing a reliable method for introducing the difluorophenyl group. mdpi.com A significant application of this chemistry is in the field of Positron Emission Tomography (PET), a powerful molecular imaging technique. Iodonium (B1229267) salts are key reagents for introducing the fluorine-18 (B77423) (¹⁸F) radioisotope into aromatic rings to create PET radiotracers. cambridgescholars.comresearchgate.net These tracers allow for the non-invasive study of biological processes and the diagnosis of diseases. The reaction of diaryliodonium salts with [¹⁸F]fluoride is an efficient method for producing these critical diagnostic tools. researchgate.net

Table 1: Selected Applications in Medicinal Chemistry

| Application Area | Reagent Type | Function of this compound | Key Advantage |

|---|---|---|---|

| Drug Discovery | Diaryliodonium Salts | Precursor for the arylating agent | Enables late-stage introduction of the 2,4-difluorophenyl group into complex molecules. |

| PET Imaging | [¹⁸F]Fluorinating Agents | Precursor for diaryliodonium salt radiolabeling precursors | Facilitates the efficient synthesis of ¹⁸F-labeled aromatic compounds for diagnostic imaging. cambridgescholars.comresearchgate.net |

| Bioactivity Studies | Fluoro-functionalized Arylating Reagents | Source of the fluorinated aryl group | Introduction of fluorine can enhance cytotoxicity and other biological properties against cell lines like human lymphoma U937. mdpi.com |

Synthesis of Specialized Organic Scaffolds

Spirobifluorene Derivatives

Spirobifluorenes are a class of organic compounds characterized by two fluorene (B118485) units linked by a common spiro-carbon atom. Their rigid, perpendicular structure prevents intermolecular aggregation and imparts unique photophysical properties, making them highly desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic materials. magtech.com.cn The synthesis of these complex scaffolds often relies on the construction of a 2,2'-disubstituted biphenyl (B1667301) precursor, which can then undergo intramolecular cyclization.

This compound is a valuable building block in the synthesis of the necessary biphenyl intermediates. Through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the iodine atom of this compound can be readily substituted. For instance, coupling of this compound with an appropriate arylboronic acid derivative can generate the core biphenyl structure required for the subsequent steps toward the final spirobifluorene target. The presence of the fluorine atoms can further be used to tune the electronic properties of the final spiro-conjugated system.

Photoswitchable Azobenzene (B91143) Compounds

Azobenzenes are a prominent class of molecular photoswitches that can isomerize between their stable trans (E) and metastable cis (Z) forms upon irradiation with light. This reversible process induces a significant change in molecular geometry and dipole moment, which can be harnessed to control biological systems or material properties. A major challenge is that traditional azobenzenes require UV light for E→Z isomerization, which can be damaging to biological samples.

Introducing fluorine atoms at the ortho-positions of the azobenzene core significantly alters its electronic properties, shifting the n→π* absorption bands of the E and Z isomers into the visible light spectrum. This allows for the use of lower-energy green and blue light to control the switching process, a critical advancement for applications in chemical biology. This compound is an ideal starting material for the synthesis of these advanced photoswitches. It provides one of the key fluorinated aromatic rings needed to construct the azobenzene core. Synthetic strategies often involve palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to link the aryl halves via an acetylene (B1199291) bridge, which is subsequently reduced to form the characteristic azo (-N=N-) bond. sioc-journal.cnresearchgate.net This approach allows for the modular construction of complex, functionalized azobenzenes tailored for specific applications. nih.gov

Table 2: Key Coupling Reactions in Azobenzene Synthesis

| Reaction | Catalyst | Role of this compound | Resulting Bond |

|---|---|---|---|

| Sonogashira Coupling | Palladium/Copper | Aryl halide partner | C(sp²)-C(sp) |

| Suzuki Coupling | Palladium | Aryl halide partner | C(sp²)-C(sp²) |

| Hydrazone Formation | Acid/Base | Precursor to aniline (B41778) derivative | C=N |

Functionalization Strategies for Silicon Surfaces

The direct functionalization of silicon surfaces with organic monolayers is a critical technology for developing advanced semiconductor devices, biosensors, and electronics. Creating a covalent bond between the organic molecule and the silicon substrate (Si-C bond) results in a more stable and electronically predictable interface compared to traditional methods that rely on an insulating silicon oxide layer.

A robust, two-step chemical process allows for the grafting of a 2,4-difluorophenyl layer onto an oxide-free silicon surface using this compound as the key precursor.

Surface Activation: The process begins with a hydrogen-terminated silicon surface, from which the native oxide has been removed. This surface is first halogenated, for example, by treatment with phosphorus pentachloride (PCl₅), to replace the surface Si-H bonds with more reactive Si-Cl bonds. chemrxiv.org

Grignard Reaction: In the second step, this compound is converted into its corresponding Grignard reagent, 2,4-difluorophenylmagnesium iodide, by reaction with magnesium metal. This organometallic reagent is then introduced to the chlorinated silicon surface. The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom, displacing the chloride and forming a highly stable, covalent Si-C bond.

This method provides a direct, covalent attachment of the fluorinated aryl group to the silicon wafer. The resulting organic monolayer can significantly alter the surface properties, such as hydrophobicity, and provides a stable platform for further chemical modifications. Moreover, these alkylated or arylated layers can effectively passivate the silicon surface, impeding the rate of undesirable surface oxidation upon exposure to air. chemrxiv.org

Applications of 2,4 Difluoroiodobenzene in Materials Science

Precursor for Organic Electronic Materials

The field of organic electronics relies on the design and synthesis of novel carbon-based materials with specific optoelectronic properties. 2,4-Difluoroiodobenzene has emerged as a crucial starting material for creating such materials due to its utility in well-established synthetic methodologies like Suzuki and Stille coupling reactions. These reactions are instrumental in linking aromatic units to form the extended π-conjugated systems that are essential for charge transport and light emission in organic electronic devices.

In the development of Organic Light-Emitting Diodes (OLEDs), this compound is utilized in the synthesis of both small molecules and polymers that function as hole transport materials (HTMs), electron transport materials (ETMs), and emissive dopants. The fluorine atoms in the 2,4-difluorophenyl moiety can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material. This tuning of energy levels is critical for optimizing charge injection and transport within the OLED device, leading to higher efficiency and stability. For instance, the incorporation of fluorinated groups can improve the electron-injecting and transporting properties of materials, which is often a challenge in OLED design.

The general synthetic approach involves the palladium-catalyzed cross-coupling of this compound with other aromatic building blocks, such as carbazoles, triphenylamines, or thiophene (B33073) derivatives, to construct the desired molecular architecture. The resulting fluorinated aromatic compounds often exhibit improved thermal stability and a reduced tendency for crystallization, which are important for the longevity and reliability of OLED displays.

| Property | Effect of Incorporating 2,4-Difluorophenyl Moiety |

| HOMO/LUMO Energy Levels | Lowered, allowing for better energy level alignment with other device layers. |

| Electron Injection/Transport | Often enhanced due to the electron-withdrawing nature of fluorine. |

| Thermal Stability | Generally increased, leading to longer device lifetimes. |

| Morphological Stability | Reduced tendency for crystallization, promoting amorphous film formation. |

In the broader field of organic semiconductor research, this compound serves as a foundational building block for creating materials for organic field-effect transistors (OFETs) and other electronic components. The introduction of fluorine atoms into the semiconductor's molecular structure is a well-established strategy to enhance its performance. Fluorination can lead to a more planar molecular backbone, which facilitates stronger intermolecular π-π stacking and, consequently, higher charge carrier mobility.

Researchers synthesize novel organic semiconductors by polymerizing monomers derived from this compound or by using it to create complex, multi-aromatic small molecules. The resulting materials often exhibit n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) behavior, which is less common and highly sought after compared to the more prevalent p-type (hole-transporting) organic semiconductors.

Table of Representative Organic Semiconductor Properties Influenced by Fluorination:

| Parameter | Non-fluorinated Analogue | Fluorinated Analogue (hypothetical) |

| Charge Carrier Mobility (cm²/Vs) | 10⁻³ - 10⁻² | 10⁻² - 10⁻¹ |

| On/Off Ratio (OFETs) | 10⁵ | 10⁶ - 10⁷ |

| Air Stability | Moderate | High |

| Predominant Charge Transport | p-type | n-type or ambipolar |

In the context of solar cell technologies, particularly organic photovoltaics (OPVs) and perovskite solar cells, this compound is a precursor for synthesizing donor materials, non-fullerene acceptors (NFAs), and interfacial layers. The electronic properties imparted by the difluorophenyl group are crucial for optimizing the energy level alignment between the donor and acceptor materials, which is essential for efficient exciton (B1674681) dissociation and charge generation.

Synthesis of Specialty Materials with Tuned Properties

The presence of fluorine in a polymer or small molecule can dramatically alter its physical and chemical properties. This compound is therefore a valuable monomer for the synthesis of specialty polymers with tailored characteristics. Fluorinated polymers often exhibit low surface energy, high thermal and chemical resistance, and unique optical properties.

By incorporating this compound into polymer backbones, materials scientists can create surfaces that are both hydrophobic and lipophobic, making them useful for anti-fouling and self-cleaning coatings. The high electronegativity of fluorine can also lead to polymers with low dielectric constants, which are desirable for applications in microelectronics as insulating layers. The synthesis of these materials typically involves the conversion of this compound into a polymerizable monomer, followed by polymerization.

Optoelectronic Material Precursors

As a reactive intermediate, this compound is a precursor to a wide array of more complex molecules used in optoelectronics. Its ability to participate in various coupling reactions makes it a versatile starting point for the synthesis of dyes, liquid crystals, and other functional organic materials. The fluorinated phenyl group is a common motif in materials designed for applications in displays, sensors, and optical data storage.

The synthesis of these optoelectronic material precursors often involves a multi-step process where the 2,4-difluorophenyl group is introduced early on to serve as a core unit onto which other functional groups are subsequently added. The electronic and steric effects of the fluorine atoms can influence the reactivity of the molecule in subsequent synthetic steps and ultimately impact the properties of the final material.

Computational and Spectroscopic Characterization Studies of 2,4 Difluoroiodobenzene

Theoretical Investigations of Reactivity and Mechanisms

Computational chemistry, particularly methods rooted in density functional theory (DFT), serves as a powerful tool for probing the reactivity and reaction pathways of 2,4-difluoroiodobenzene. rsc.org Theoretical investigations typically focus on calculating electronic properties to predict how the molecule will behave in a chemical reaction.

Key aspects of these theoretical studies include:

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. rsc.org A smaller gap generally suggests higher reactivity.

Reaction Pathway Modeling : DFT methods are employed to model the potential energy surfaces of reactions involving this compound. nih.gov This allows for the identification of transition states and the calculation of activation energies, thereby elucidating the favorability of different reaction mechanisms, such as stepwise versus concerted pathways. nih.govmdpi.com

Charge Distribution Analysis : Calculations of electrostatic potential and partial atomic charges reveal the electron-rich and electron-deficient sites within the molecule. This information is vital for predicting the regioselectivity of electrophilic and nucleophilic substitution reactions.

These computational approaches provide a theoretical framework that complements experimental findings, offering a molecular-level understanding of the factors governing the reactivity of this compound. mdpi.com

Mass Spectrometric Analysis of this compound and its Derivatives

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its reaction products. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound is characterized by:

Molecular Ion Peak : A prominent peak corresponding to the intact molecule's mass-to-charge ratio (m/z). For this compound (C₆H₃F₂I), the monoisotopic mass is approximately 239.92 g/mol .

Isotopic Pattern : The presence of iodine (¹²⁷I) gives a characteristic M peak.

Fragmentation Pattern : The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for haloaromatics include the loss of the iodine atom and subsequent fragmentation of the difluorophenyl cation.

Analysis of reaction mixtures by MS allows for the identification of intermediates and final products, providing crucial evidence for proposed reaction mechanisms.

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods is essential for the detailed structural and mechanistic investigation of this compound.

NMR spectroscopy is arguably the most powerful tool for the non-destructive, quantitative analysis of reactions in the solution phase. nih.gov It provides exquisite structural detail about molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Structural Confirmation : The chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra allow for unambiguous confirmation of the structure of this compound and its derivatives.

Mechanistic Insights : In-situ NMR monitoring allows researchers to track the concentration of reactants, intermediates, and products over time. ed.ac.uk This real-time analysis provides detailed kinetic data essential for elucidating reaction mechanisms. nih.goved.ac.uk Techniques like Diffusion-Ordered Spectroscopy (DOSY) can also be used to study the association of different species in solution. ed.ac.uk

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity and Coupling Constants (J) |

|---|---|---|

| ¹H | 6.8 - 7.8 | Complex multiplets due to H-H and H-F coupling |

| ¹³C | 95 - 165 | Doublets and triplets due to C-F coupling |

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. researchgate.netnih.gov While this compound itself is not paramagnetic, EPR spectroscopy is invaluable for studying reaction mechanisms that involve radical intermediates. researchgate.net

Many transition-metal-catalyzed cross-coupling reactions or photochemically initiated reactions involving aryl halides can proceed through radical pathways. In such cases, EPR can be used to:

Detect and Identify Radical Intermediates : By trapping short-lived radicals or observing them directly at low temperatures, EPR can provide direct evidence for a radical mechanism. nih.gov

Characterize Paramagnetic Catalysts : If the reaction uses a paramagnetic catalyst (e.g., containing Cu(II) or Fe(III)), EPR can monitor changes in the metal's oxidation state and coordination environment during the catalytic cycle. researchgate.net

The application of EPR provides mechanistic details that are inaccessible by other techniques, confirming the involvement of single-electron transfer (SET) processes.

UV/Visible spectroscopy probes the electronic transitions within a molecule. up.ac.za The absorption of UV light by this compound is primarily due to π → π* transitions within the aromatic ring. up.ac.za The benzene (B151609) ring itself has characteristic absorption bands, which are modified by the presence of the fluorine and iodine substituents. up.ac.za

Primary Bands (E-bands) : These occur at shorter wavelengths (around 200 nm) and are high in intensity.

Secondary Bands (B-bands) : These appear at longer wavelengths (around 260-280 nm) and are of lower intensity. They arise from transitions that are symmetry-forbidden in benzene but become allowed due to substitution. up.ac.za

While UV-Vis spectroscopy is less structurally informative than NMR or IR, it is useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions that involve a change in conjugation or the aromatic system. libretexts.orgshimadzu.com The absorption maximum (λmax) can be influenced by solvent polarity and the electronic nature of substituents.

FT-IR spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" that is unique to the compound. spectroscopyonline.com The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its specific functional groups.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic C-H stretching vibrations. |

| 1600 - 1450 | C=C stretch | Aromatic ring carbon-carbon stretching. |

| 1300 - 1100 | C-F stretch | Strong absorptions characteristic of the carbon-fluorine bond. |

| 1200 - 1000 | C-H in-plane bend | Aromatic C-H in-plane bending vibrations. |

| 900 - 675 | C-H out-of-plane bend | Bending vibrations that can be indicative of the substitution pattern. |

Note: The exact positions of the peaks can vary slightly.

FT-IR is particularly useful for monitoring the progress of a reaction by observing the disappearance of reactant peaks (e.g., the C-I bond) and the appearance of new peaks corresponding to the product's functional groups.

Future Research Directions and Emerging Applications of 2,4 Difluoroiodobenzene

Exploration of Undiscovered Reactivity Modes

The established reactivity of 2,4-difluoroiodobenzene primarily revolves around its participation in cross-coupling reactions, serving as a source of the 2,4-difluorophenyl moiety. However, the full synthetic potential of this compound remains an active area of investigation. Future research is poised to uncover novel reactivity patterns, particularly by leveraging the unique electronic properties conferred by the two fluorine atoms and the versatile iodine substituent.

One promising avenue lies in the exploration of hypervalent iodine chemistry . wikipedia.orgorganic-chemistry.orge-bookshelf.deprinceton.edu By oxidizing the iodine center of this compound, a variety of hypervalent iodine(III) and iodine(V) reagents can be generated. These species are known to mediate a wide range of transformations, including oxidative cyclizations, C-H functionalization, and the transfer of various functional groups. nih.gov The electron-withdrawing nature of the difluorinated ring is expected to modulate the reactivity and selectivity of these hypervalent iodine reagents, potentially leading to the discovery of new and unique chemical transformations.

Furthermore, the application of this compound in C-H activation/functionalization reactions is an area ripe for exploration. nih.govnih.gov While aryl iodides are common coupling partners in these reactions, the specific influence of the 2,4-difluoro substitution pattern on the efficiency and selectivity of C-H activation is not yet fully understood. Research in this area could lead to more direct and atom-economical methods for the synthesis of complex molecules containing the 2,4-difluorophenyl group, bypassing the need for pre-functionalized starting materials.

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. nih.govdurham.ac.ukallfordrugs.com this compound is an ideal candidate for integration into these modern synthetic workflows.

Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. durham.ac.uk For reactions involving this compound, such as cross-coupling or lithiation-trapping sequences, flow reactors can enable the use of highly reactive intermediates and hazardous reagents with enhanced safety. The development of telescoped flow processes, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, could significantly streamline the synthesis of complex molecules derived from this compound. nih.gov

Automated synthesis platforms , which combine robotics with data-driven algorithms, have the potential to accelerate the discovery and optimization of new reactions and bioactive molecules. nih.goveubopen.orgsynplechem.com By incorporating this compound into the chemical inventory of these platforms, researchers can rapidly screen a wide range of reaction conditions and coupling partners to identify optimal synthetic routes. This high-throughput approach can significantly reduce the time and resources required for the synthesis of libraries of 2,4-difluorophenyl-containing compounds for applications in drug discovery and materials science.

Catalytic Asymmetric Synthesis Utilizing this compound

The development of methods for the enantioselective introduction of the 2,4-difluorophenyl group is a key challenge in the synthesis of chiral pharmaceuticals and agrochemicals. While some progress has been made in catalytic asymmetric synthesis, there is still a need for more general and efficient methods.

Future research will likely focus on the design and application of novel chiral ligands for transition metal-catalyzed cross-coupling reactions involving this compound. nih.gov The development of ligands that can effectively control the stereochemistry of the carbon-carbon or carbon-heteroatom bond-forming step is crucial for achieving high levels of enantioselectivity. Additionally, the exploration of new catalytic systems, including those based on earth-abundant metals, could provide more sustainable and cost-effective approaches to asymmetric synthesis.

Another emerging area is the use of chiral hypervalent iodine reagents derived from this compound for asymmetric transformations. These reagents have the potential to mediate a variety of enantioselective reactions, such as asymmetric oxidations and dearomatization reactions. The development of practical and recyclable chiral hypervalent iodine catalysts would be a significant advance in this field.

Advanced Materials with Enhanced Properties

The unique electronic and physical properties of the 2,4-difluorophenyl group make it an attractive building block for the design of advanced materials with tailored functionalities.

In the field of liquid crystals , the incorporation of the 2,4-difluorophenyl moiety has been shown to influence the mesomorphic properties and dielectric anisotropy of the resulting materials. beilstein-journals.orgnih.govrsc.orgresearchgate.netresearchgate.net Future research will likely focus on the synthesis of novel liquid crystalline compounds containing the 2,4-difluorophenyl group to optimize their performance in display technologies and other optoelectronic applications.

The use of this compound in the synthesis of polymers and organic electronic materials is another promising area of research. The introduction of fluorine atoms can enhance the thermal stability, oxidative resistance, and charge-transport properties of these materials. By incorporating the 2,4-difluorophenyl unit into the backbone of conjugated polymers or as pendant groups, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Expanding Biological and Biomedical Applications

The 2,4-difluorophenyl motif is a common feature in many biologically active molecules, and this compound serves as a key starting material for their synthesis. beilstein-journals.orgnih.govnbinno.commdpi.comguidechem.commdpi.comresearchgate.netmdpi.com

A significant area of future research will be the continued use of this compound as a scaffold in drug discovery . nbinno.comguidechem.com The synthesis of libraries of compounds containing the 2,4-difluorophenyl group will allow for the exploration of new chemical space and the identification of novel drug candidates with improved efficacy and pharmacokinetic properties.

Furthermore, the development of radiolabeled derivatives of this compound holds great promise for biomedical imaging. nih.govmoravek.commdanderson.orgnih.govmdpi.com By incorporating a positron-emitting isotope, such as fluorine-18 (B77423), into the 2,4-difluorophenyl ring, it is possible to create novel probes for Positron Emission Tomography (PET) . These PET tracers could be used for the non-invasive imaging and diagnosis of various diseases, as well as for monitoring the response to therapy. The development of efficient and automated methods for the radiosynthesis of these probes will be crucial for their clinical translation.

常见问题

Q. How can researchers experimentally distinguish 2,4-difluoroiodobenzene from its structural isomers in a mixed sample?

Answer: Coulomb explosion imaging combined with covariance analysis is a key method. For 2,4-DFIB, fluorine ion (F⁺) recoil angles at 180° relative to iodine ions (I⁺) are distinctive, whereas other isomers (e.g., 3,5-DFIB) exhibit angles near ±120°. Covariance maps of I⁺-F⁺ and I⁺-H⁺ ion pairs enable quantitative isomer ratio determination in mixtures . For example, a 2.5:1 ratio of 3,5-DFIB to 2,4-DFIB was resolved using angular distribution matching .

Q. What methods align this compound molecules in gas-phase studies?

Answer: One-dimensional laser-induced adiabatic alignment fixes the molecule’s most polarizable axis. A static electric field (e.g., 594 V/cm) enhances orientation by aligning the permanent dipole moment, while femtosecond laser pulses induce controlled rotational dynamics. This setup is critical for time-resolved photodissociation or Coulomb explosion experiments .

Q. What fragmentation channels are commonly observed in 2,4-DFIB under ultrafast laser excitation?

Answer: Triply charged iodine (I³⁺) fragments dominate at low kinetic energy releases (KER). Competing pathways include sequential dissociation (e.g., I⁺ + F⁺ + neutral fragments) and three-body Coulomb explosion (e.g., I⁺ + F⁺ + C₆H₃F⁺), with KER profiles dependent on UV-XUV pump-probe delays .

Advanced Research Questions

Q. How do inner-shell photoionization dynamics differ between 2,4-DFIB and its isomers?

Answer: Isomer-specific fragmentation mechanisms arise from iodine 4d core-hole localization. For 2,4-DFIB, sequential fragmentation dominates (>100 fs), while 3,5-DFIB shows faster (<500 fs) three-body dissociation. Momentum correlations in I⁺-F⁺-C₆H₃⁺ coincidences distinguish isomers experimentally . Classical Coulomb explosion simulations align with fragment KERs but require precise initial geometry sampling .

Q. What computational models predict Coulomb explosion trajectories for 2,4-DFIB, and how are they validated?

Answer: Ab initio frameworks simulate fragment trajectories using neutral ground-state vibrational phases. Models incorporate Poisson-distributed event noise and detection efficiency. Validation against 3,5-DFIB experimental covariance data shows <10% deviation in angular distributions, supporting transferability to 2,4-DFIB .

Q. What challenges arise in correlating theoretical predictions with experimental Coulomb explosion data?

Answer: Key challenges include:

Q. How does fluorine substituent position influence 2,4-DFIB’s reactivity in catalytic arylation?

Answer: Ortho-fluorine groups in 2,4-DFIB reduce selectivity in Cu(I)-catalyzed N,N′-diarylation of oxadiamines due to steric hindrance and competing pathways. Ligand screening (e.g., L1 vs. L2) and halogen substitution (I > Br) improve yields but struggle with selectivity (<40% conversion for Br analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。